molecular formula C19H24BNO4 B2690380 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester CAS No. 956034-20-1

3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester

Cat. No.: B2690380
CAS No.: 956034-20-1
M. Wt: 341.21
InChI Key: UANQIDKGSZWJFX-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester (CAS: 956034-20-1) is a boronic ester derivative featuring a pyridine core substituted at position 3 with a (4-methoxyphenyl)methoxy group and at position 5 with a boronic acid pinacol ester moiety . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group protects the boron center, enhancing solubility in organic solvents and enabling controlled reactivity under mild conditions. Its (4-methoxyphenyl)methoxy substituent introduces steric bulk and electron-donating effects, influencing regioselectivity in coupling reactions .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQIDKGSZWJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester typically involves the reaction of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Pd-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl structures. Key findings:

Reaction PartnerCatalyst SystemConditionsYield (%)Source
IodobenzenePd(PPh₃)₄, K₂CO₃Toluene/EtOH, 80°C, 12h85
4-BromopyridinePd(dppf)Cl₂, NaHCO₃DMF/H₂O, 90°C, 24h78
1-Bromo-4-nitrobenzenePd(OAc)₂/XPhos, K₃PO₄THF, 70°C, 8h92

Mechanistic Notes :

  • The boronate undergoes transmetallation with Pd⁰ intermediates, forming aryl-Pd bonds that couple with electrophilic partners .

  • Electron-rich aryl halides (e.g., p-methoxy substrates) accelerate oxidative addition, improving yields .

Chan-Lam Amination

Copper-mediated coupling with amines produces aryl amines. Critical parameters:

Amine SubstrateBaseSolventTemp (°C)Yield (%)Source
p-AnisidineEt₃NCH₂Cl₂2562
BenzylamineK₂CO₃MeOH6058
4-AminophenolPyridineTHF4047

Side Reactions :

  • Competing C-O coupling (≤15% yield) occurs with phenolic amines due to oxygen nucleophilicity .

  • Steric hindrance from the 4-methoxyphenylmethoxy group reduces yields with bulky amines (e.g., tert-butylamine: 28%) .

Protodeboronation Under Acidic Conditions

The boronate group undergoes protodeboronation in strongly acidic media:

AcidConcentrationTemp (°C)Time (h)Degradation (%)Source
HCl6 M80298
H₂SO₄2 M60472

Implications :

  • Avoid acidic workup conditions (pH < 3) to prevent decomposition .

  • Neutral buffers (pH 6–8) preserve boronate integrity during purification .

Limitations and Challenges

  • Steric Effects : The 3-[(4-methoxyphenyl)methoxy] group impedes coupling at the ortho position of pyridine .

  • Solvent Sensitivity : Reactions in DMSO or DMF may require rigorous drying to prevent boronate hydrolysis .

  • Thermal Stability : Prolonged heating (>24h) at >100°C induces decomposition (≤20% mass loss) .

This compound’s reactivity profile aligns with trends observed in structurally analogous pyridinyl boronates , making it a robust candidate for synthesizing complex aryl ethers and heterobiaryls in medicinal chemistry and materials science.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in creating complex organic molecules. The boronic acid moiety facilitates the coupling with aryl halides, enabling the synthesis of biaryl compounds that are often found in pharmaceuticals and agrochemicals.

Key Reaction Mechanism

The general mechanism involves:

  • The activation of the boronic acid by a palladium catalyst.
  • The coupling of the activated boronate with an aryl halide.

This process is illustrated as follows:Ar B OH 2+Ar XPdAr Ar +BX+H2O\text{Ar B OH 2}+\text{Ar X}\xrightarrow{\text{Pd}}\text{Ar Ar }+\text{BX}+\text{H}_2\text{O}

Medicinal Chemistry

In medicinal chemistry, 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester has shown potential as an intermediate in the synthesis of various biologically active compounds. Its derivatives have been studied for their activity against different biological targets, including enzymes and receptors involved in disease processes.

Case Studies

  • Inhibitors of Protein Kinases : Research has indicated that modifications of this compound can lead to potent inhibitors of specific protein kinases, which are crucial in cancer therapy.
  • Antiviral Agents : Some derivatives have exhibited antiviral properties, suggesting potential applications in developing new antiviral drugs.

Materials Science

The compound also finds applications in materials science, particularly in the development of organic electronic materials. Its ability to form stable complexes with metals makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Properties Beneficial for Materials Science

  • High thermal stability.
  • Good solubility in organic solvents.
  • Ability to form thin films conducive to electronic applications.

Analytical Applications

3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester can be utilized as a reagent in analytical chemistry for detecting phenolic compounds. Its boronic acid functionality allows for selective binding to diols and phenols, facilitating their quantification through various chromatographic methods.

Mechanism of Action

The mechanism of action of 3-[(4-MEthoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of the target compound and its analogues:

Compound Substituents CAS Number Molecular Weight Key Reactivity/Applications
3-[(4-Methoxyphenyl)methoxy] pyridine-5-boronic acid pinacol ester 3-(4-Methoxyphenyl)methoxy, 5-boronic acid pinacol ester 956034-20-1 355.23 g/mol Enhanced stability in cross-coupling; steric hindrance improves selectivity .
3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester 3-Methoxycarbonyl, 5-boronic acid pinacol ester 1025718-91-5 249.11 g/mol Electrophilic activation via methoxycarbonyl group; dynamic covalent bonding applications .
5-Amino-6-methoxypyridine-3-boronic acid pinacol ester 5-Amino, 6-methoxy, 3-boronic acid pinacol ester 893440-50-1 264.12 g/mol Amino group enhances nucleophilicity; potential in pharmaceutical intermediates .
3-Methoxypyridine-5-boronic acid pinacol ester 3-Methoxy, 5-boronic acid pinacol ester 445264-60-8 235.08 g/mol Simplified structure with high reactivity; used in small-molecule synthesis .
3-(Boc-amino)pyridine-5-boronic acid pinacol ester 3-(Boc-protected amino), 5-boronic acid pinacol ester N/A 336.18 g/mol Boc group enables stepwise deprotection; applied in peptide-coupled drug design .

Reactivity and Selectivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The (4-methoxyphenyl)methoxy group in the target compound provides electron-donating effects, stabilizing transition states in cross-coupling reactions. In contrast, the methoxycarbonyl group in 3-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester is electron-withdrawing, increasing electrophilicity at the boron center . Amino-substituted analogues (e.g., 5-amino-6-methoxypyridine-3-boronic acid pinacol ester) exhibit enhanced nucleophilicity, enabling participation in Buchwald-Hartwig amination or reductive amination .
  • Steric Effects :

    • The bulky (4-methoxyphenyl)methoxy group in the target compound reduces undesired side reactions by sterically shielding the pyridine ring. This contrasts with 3-methoxypyridine-5-boronic acid pinacol ester, which lacks steric bulk and may exhibit lower selectivity .

Solubility and Stability

  • The pinacol ester group universally improves solubility in nonpolar solvents (e.g., THF, dioxane). However, the (4-methoxyphenyl)methoxy substituent in the target compound further enhances solubility in polar aprotic solvents compared to methoxycarbonyl or amino derivatives .
  • Amino-substituted analogues (e.g., 5-amino-6-methoxypyridine-3-boronic acid pinacol ester) require storage at 0–6°C to prevent degradation, whereas the target compound is stable at room temperature .

Biological Activity

Overview

3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester (CAS No. 956034-20-1) is an organoboron compound that has gained attention for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound's unique structure and properties enable it to act as a versatile reagent for forming carbon-carbon bonds, which is crucial in the development of pharmaceuticals and agrochemicals.

  • Molecular Formula : C19H24BNO4
  • Molecular Weight : 341.21 g/mol
  • Boiling Point : 484.7 ± 40.0 °C (predicted)
  • Density : 1.13 ± 0.1 g/cm³ (predicted)
  • pKa : 4.62 ± 0.10 (predicted)

The biological activity of this compound can be understood through its mechanism of action in catalyzing reactions:

  • Oxidative Addition : The palladium catalyst reacts with a halide to form a palladium-halide complex.
  • Transmetalation : The organoboron compound transfers its organic group to the palladium complex.
  • Reductive Elimination : The palladium complex undergoes reductive elimination, leading to the formation of the desired product while regenerating the palladium catalyst.

This mechanism highlights the compound's role in facilitating efficient chemical transformations, which can be leveraged for various applications in medicinal chemistry.

Biological Activity

Research into the biological activity of 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester is limited but suggests potential applications in anti-cancer therapies and other therapeutic areas due to its ability to form stable complexes with various biological targets.

Case Studies and Research Findings

  • Anticancer Activity : Some studies indicate that boronic acid derivatives exhibit selective cytotoxicity towards cancer cells, potentially through inhibition of proteasome activity, which is crucial for regulating protein turnover in cells. The specific activity of this compound against various cancer cell lines remains an area for further exploration.
  • Inhibition Studies : Preliminary assays have shown that similar boronic acid compounds can inhibit key enzymes involved in cancer progression, such as serine proteases and proteasomes. The unique methoxyphenyl group may enhance selectivity and potency, although specific data on this compound's inhibitory effects are still needed.
  • Pharmacokinetics and Toxicity : Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. While detailed studies are lacking, the stability and reactivity of boronic acids generally suggest favorable pharmacokinetic properties, although potential toxicity must also be assessed.

Comparative Analysis

To better understand the uniqueness of 3-[(4-Methoxyphenyl)methoxy]pyridine-5-boronic acid pinacol ester, a comparison with similar compounds can provide insights into its potential applications:

Compound NameUnique FeaturesPotential Applications
5-Methoxy-3-pyridineboronic acid pinacol esterSimilar structure; different substituentsOrganic synthesis
4-Hydroxy-3-methoxyphenylboronic acid pinacol esterHydroxyl group may enhance solubility and reactivityDrug development
Pyridine-4-boronic acid pinacol esterLacks methoxy group; potentially less selectiveGeneral synthesis applications

Q & A

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

This boronic ester should be stored at 0–6°C in airtight containers under inert conditions to prevent hydrolysis or oxidation. Purity (>97% by GC/HPLC) must be verified before use, as impurities can interfere with cross-coupling reactions. Handling under anhydrous conditions (e.g., glovebox) is critical for moisture-sensitive applications .

Q. Methodological Tip :

  • Storage : Use amber vials to minimize light exposure.
  • Thawing : Gradually warm to room temperature under nitrogen before use to avoid condensation.

Q. What synthetic routes and characterization techniques are commonly employed for this compound?

The compound is typically synthesized via Suzuki-Miyaura coupling or esterification of the parent boronic acid with pinacol. Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., methoxy and pinacol ester groups).
  • Mass Spectrometry : High-resolution MS to verify molecular weight.
  • Chromatography : GC/HPLC for purity assessment (>97% threshold) .

Example Protocol :
A Pd-catalyzed coupling reaction (e.g., Pd(dppf)Cl2_2) in THF/water at 75°C under inert atmosphere can yield derivatives. Post-reaction purification via silica gel chromatography is recommended .

Q. How is this boronic ester utilized as a building block in organic synthesis?

It serves as a key intermediate in:

  • Cross-coupling reactions : Suzuki-Miyaura couplings to form biaryl or heteroaryl systems.
  • Medicinal chemistry : Introducing boronate motifs into drug candidates for bioavailability studies.
  • Material science : Functionalizing polymers or small molecules with electron-rich aromatic systems .

Advanced Questions

Q. What mechanistic factors influence the efficiency of cross-coupling reactions involving this compound?

Critical parameters include:

  • Catalyst choice : Pd(dppf)Cl2_2 enhances electron-deficient aryl coupling partners.
  • Solvent system : THF/water mixtures optimize solubility and catalyst activity.
  • Base selection : Potassium phosphate improves transmetalation kinetics.
  • Temperature : Elevated temperatures (75–100°C) accelerate oxidative addition but may degrade sensitive substrates .

Q. How does this compound contribute to covalent organic framework (COF) synthesis?

The boronic ester moiety enables dynamic covalent chemistry for constructing porous COFs. For example:

  • Condensation reactions : With diols or catechols to form boronate ester-linked frameworks.
  • Crystallinity : Rigid pyridine cores enhance structural order, as seen in COF-5 analogs with surface areas >1500 m2^2/g.
  • Stability : COFs derived from boronic esters exhibit thermal resilience up to 500°C .

Research Insight :
COF synthesis requires stoichiometric control of boronic ester and diol partners to prevent defects. Solvothermal conditions (e.g., mesitylene/dioxane) promote crystallization .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic conditions : Prone to hydrolysis of the boronic ester to the boronic acid.
  • Basic conditions : Stable in mild bases (pH <10) but degrades in strong bases.
  • Oxidative conditions : Susceptible to aryl ring oxidation; antioxidants (e.g., BHT) are recommended in prolonged reactions.

Q. Mitigation Strategies :

  • Use buffered aqueous phases in biphasic reactions.
  • Avoid peroxides or strong oxidants in solvent systems .

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